molecular formula C7H12N4O B13442016 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine

4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine

Cat. No.: B13442016
M. Wt: 168.20 g/mol
InChI Key: FYSPCTXXVAXLPE-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with hydrazinyl, methoxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyrimidine derivative with hydrazine hydrate under reflux conditions.

    Methoxymethylation: The methoxymethyl group can be introduced by reacting the hydrazinyl-pyrimidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Methylation: The methyl group can be introduced by reacting the intermediate with methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The methoxymethyl and methyl groups can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinyl-2-methylpyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and binding properties.

    6-(Methoxymethyl)-2-methylpyrimidine: Lacks the hydrazinyl group, which may reduce its potential as an enzyme inhibitor.

    4-Hydrazinyl-6-methylpyrimidine: Lacks the methoxymethyl group, which may influence its solubility and stability.

Uniqueness

4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine is unique due to the presence of both hydrazinyl and methoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

[6-(methoxymethyl)-2-methylpyrimidin-4-yl]hydrazine

InChI

InChI=1S/C7H12N4O/c1-5-9-6(4-12-2)3-7(10-5)11-8/h3H,4,8H2,1-2H3,(H,9,10,11)

InChI Key

FYSPCTXXVAXLPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NN)COC

Origin of Product

United States

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